6-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}hexanoic acid
Description
6-{[(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}hexanoic acid is a synthetic organic compound featuring a cyclohepta[c]pyridazinone core fused to a seven-membered carbocyclic ring. The molecule contains an acetylated amide linkage connecting the heterocyclic moiety to a hexanoic acid chain. Its molecular formula is C₁₁H₁₄N₂O₃, with a molecular weight of 222.24 g/mol (calculated from the InChI string in ). Key physicochemical properties include a topological polar surface area (TPSA) of 70 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, suggesting moderate solubility and permeability .
Properties
Molecular Formula |
C17H25N3O4 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H25N3O4/c21-15(18-10-6-2-5-9-17(23)24)12-20-16(22)11-13-7-3-1-4-8-14(13)19-20/h11H,1-10,12H2,(H,18,21)(H,23,24) |
InChI Key |
OUCWLSONJOKOLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}hexanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclohepta[c]pyridazin ring system, followed by the introduction of the acetyl and amino groups, and finally the attachment of the hexanoic acid moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Data are derived from peer-reviewed sources and supplier databases.
Core Heterocyclic Modifications
2.1.1. 2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)acetic Acid
- Molecular Formula : C₉H₁₀N₂O₃
- Molecular Weight : 194.19 g/mol
- Key Differences: The cyclopenta[c]pyridazinone core reduces ring size from seven to five members, eliminating two methylene groups. This increases ring strain and reduces hydrophobic surface area. The shorter acetic acid substituent (vs. hexanoic acid) limits flexibility and hydrogen-bonding capacity.
- Implications : Reduced molecular weight and polarity may enhance blood-brain barrier penetration but diminish target affinity for larger binding pockets .
2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide
- Molecular Formula : C₁₉H₁₇F₃N₄O₃S
- Molecular Weight : 438.42 g/mol
- Key Differences: The hexanoic acid chain is replaced with a trifluoromethoxy-benzothiazole group, introducing aromaticity, sulfur atoms, and lipophilic trifluoromethoxy substituents.
Hexanoic Acid Chain Modifications
2.2.1. 6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-ylamino)hexanoic Acid Trifluoroacetate
- Molecular Formula : C₁₁H₁₆N₄O₄·C₂HF₃O₂ (salt)
- Molecular Weight : ~285.18 g/mol (base)
- Key Differences: The cyclohepta[c]pyridazinone core is replaced with a tetrahydropyrimidinone ring, altering hydrogen-bonding patterns (two donors, six acceptors).
- Implications: Increased polarity (TPSA >100 Ų) may limit cellular uptake but enhance solubility for intravenous formulations .
Functional Group Analogues
2.3.1. 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic Acid
- Molecular Formula: C₉H₁₃NO₃S₂
- Key Differences: A thiazolidinone ring replaces the pyridazinone core, introducing sulfur atoms and a thioamide group.
- Implications : Thioamide groups can act as protease inhibitors or metal chelators, expanding therapeutic applications but raising toxicity concerns .
Comparative Data Table
Biological Activity
6-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}hexanoic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a cycloheptapyridazine moiety with an acetylamino group attached to a hexanoic acid chain. Its structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 264.33 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| CAS Number | 1232810-21-7 |
Antifibrinolytic Properties
Research has indicated that derivatives of hexanoic acid exhibit significant antifibrinolytic activity. For instance, 6-aminohexanoic acid (Ahx) has been shown to inhibit plasmin, a key enzyme in the fibrinolysis process. A study demonstrated that peptide derivatives containing Ahx displayed enhanced inhibitory effects on plasmin activity compared to their parent compounds .
Case Studies
- Inhibition of Plasmin Activity : A series of peptide derivatives incorporating Ahx were synthesized and tested for their plasmin inhibitory activity. The most effective derivative showed an IC50 value of less than 0.02 mM, indicating potent antifibrinolytic properties .
- Cell Penetration Enhancement : The introduction of Ahx into cell-penetrating peptides (CPPs) significantly improved their ability to facilitate cellular uptake of therapeutic agents. In particular, conjugates with Ahx demonstrated up to 25-fold increased internalization in human umbilical vein endothelial cells (HUVEC) compared to traditional CPPs .
- Therapeutic Applications : The potential applications of compounds like 6-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}hexanoic acid extend to drug delivery systems aimed at treating diseases such as β-thalassemia and various cancers .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets involved in fibrinolysis and cellular uptake mechanisms. The hydrophobic nature of the hexanoic acid chain enhances its interaction with lipid membranes, facilitating better penetration and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
